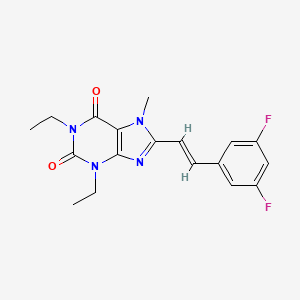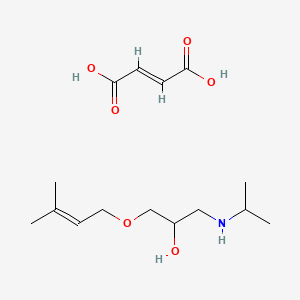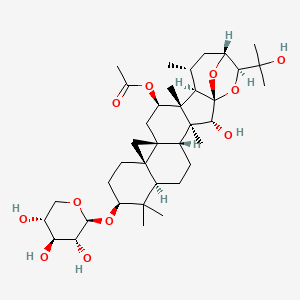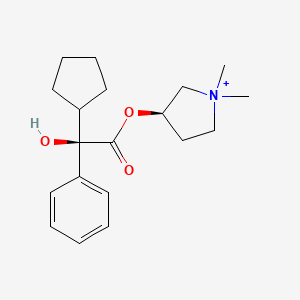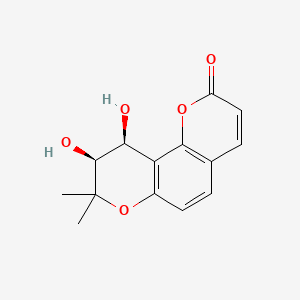
Khellactone, cis-(-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Khellactone, cis-(-)-, is a naturally occurring compound found in various plants, particularly in the roots of Peucedanum japonicumKhellactone, cis-(-)-, has garnered attention for its potential therapeutic properties, including anti-inflammatory, vasodilatory, and spasmolytic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Khellactone, cis-(-)-, typically involves the extraction from natural sources such as Peucedanum japonicum. The compound can be isolated through a series of extraction and purification steps, including solvent extraction, chromatography, and crystallization .
Industrial Production Methods
Industrial production of Khellactone, cis-(-)-, is less common due to its natural abundance. advancements in synthetic chemistry may allow for the development of more efficient production methods in the future .
Analyse Des Réactions Chimiques
Types of Reactions
Khellactone, cis-(-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of Khellactone, cis-(-)-, involves its interaction with specific molecular targets. It acts as a competitive inhibitor of soluble epoxide hydrolase, which plays a role in the metabolism of fatty acids. By inhibiting this enzyme, Khellactone, cis-(-)-, can reduce the production of pro-inflammatory cytokines such as nitric oxide, inducible nitric oxide synthase, interleukin-1β, and interleukin-4 . This inhibition is largely dependent on the binding of the compound to the active site of the enzyme, particularly the Trp336–Gln384 loop .
Comparaison Avec Des Composés Similaires
Khellactone, cis-(-)-, can be compared to other similar compounds within the coumarin family. Some of these similar compounds include:
Trans-Khellactone: Another isomer of Khellactone with different spatial arrangement of atoms.
Visnagin: A coumarin derivative with similar biological activities.
Angelicin: Known for its phototoxic properties and used in phototherapy.
Khellactone, cis-(-)-, stands out due to its specific inhibitory activity on soluble epoxide hydrolase and its potential therapeutic applications in anti-inflammatory treatments .
Propriétés
Numéro CAS |
54712-23-1 |
|---|---|
Formule moléculaire |
C14H14O5 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
(9S,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one |
InChI |
InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m0/s1 |
Clé InChI |
HKXQUNNSKMWIKJ-AAEUAGOBSA-N |
SMILES isomérique |
CC1([C@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |
SMILES canonique |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


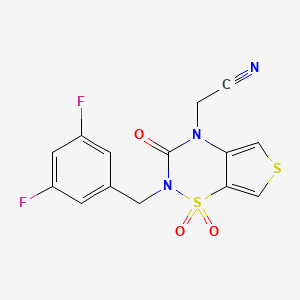
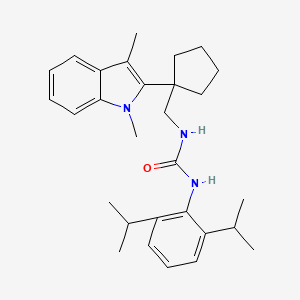

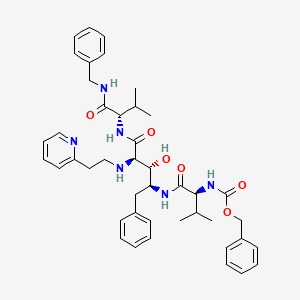
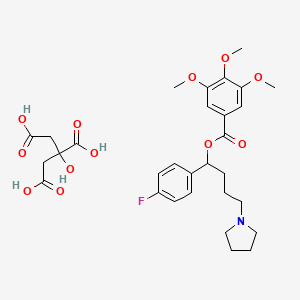
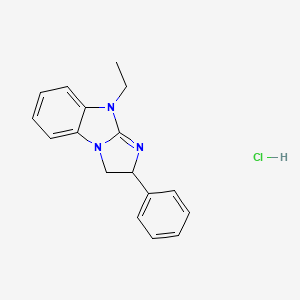
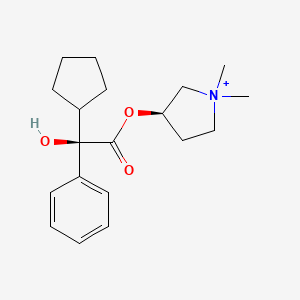
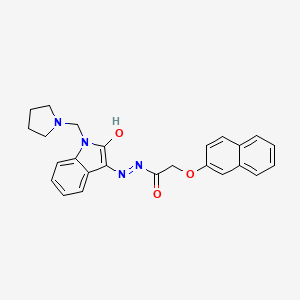

![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
